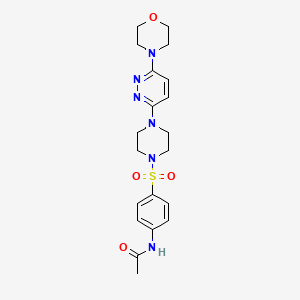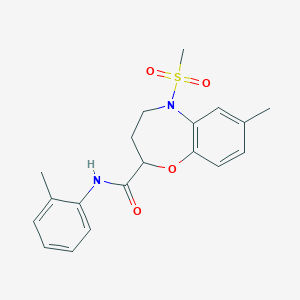
N-(4-((4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazine ring, and a piperazine ring, all connected through a sulfonyl linkage to a phenylacetamide moiety. The intricate arrangement of these functional groups imparts the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyridazine and piperazine rings. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves the sulfonylation of the phenylacetamide moiety, which is achieved using sulfonyl chloride under basic conditions. The overall reaction conditions require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The key to successful industrial synthesis lies in optimizing the reaction parameters, such as reagent concentrations, reaction time, and temperature, to maximize efficiency and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[4-({4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-({4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are typically reduced.
Comparison with Similar Compounds
4-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}QUINAZOLINE: Shares a similar core structure but differs in the presence of a quinazoline ring instead of the phenylacetamide moiety.
N’-BENZYLIDEN-ACETOHYDRAZIDE DERIVATIVES: These compounds also contain a pyridazinone core and exhibit similar biological activities, such as antimicrobial properties.
Uniqueness: N-[4-({4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase with high specificity sets it apart from other similar compounds, making it a valuable candidate for therapeutic development.
Properties
Molecular Formula |
C20H26N6O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H26N6O4S/c1-16(27)21-17-2-4-18(5-3-17)31(28,29)26-10-8-24(9-11-26)19-6-7-20(23-22-19)25-12-14-30-15-13-25/h2-7H,8-15H2,1H3,(H,21,27) |
InChI Key |
VEUKHYVTTHVRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11246640.png)
![N-(4-ethoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11246647.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11246648.png)
![1-[6-(4-Methylphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11246651.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246652.png)
![1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B11246653.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11246658.png)
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11246666.png)
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B11246677.png)
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11246680.png)
![2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246684.png)
![2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246696.png)
![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246702.png)

